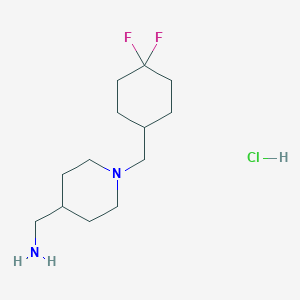
(1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanamine hydrochloride: . This compound features a piperidine ring substituted with a difluorocyclohexylmethyl group and an amine group, making it a unique molecule with interesting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the difluorocyclohexylmethyl group. This can be achieved through the fluorination of cyclohexylmethyl groups using appropriate fluorinating agents under controlled conditions. The piperidine ring is then constructed and functionalized with the difluorocyclohexylmethyl group through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require the use of large reactors, precise control of reaction conditions (temperature, pressure, and pH), and efficient purification techniques to ensure the high purity of the final product. Continuous flow chemistry and automated synthesis platforms could be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amine group can be oxidized to form corresponding amides or nitro compounds.
Reduction: : Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: : Nucleophilic substitution reactions can be performed on the piperidine ring to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, often requiring the presence of a base.
Major Products Formed
Oxidation: : Amides, nitro compounds, and other oxidized derivatives.
Reduction: : Reduced amines and other reduced derivatives.
Substitution: : Substituted piperidines with various functional groups.
Scientific Research Applications
(1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanamine hydrochloride: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can serve as a probe in biological studies to understand the interaction of difluorocyclohexylmethyl groups with biological targets.
Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: : The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanamine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical agent, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
(1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanamine hydrochloride: can be compared with other similar compounds, such as:
(1-Methylpiperidin-4-yl)methanamine: : This compound lacks the difluorocyclohexylmethyl group, making it less fluorinated and potentially less reactive.
(4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride: : This compound has a phenyl group instead of a cyclohexyl group, which may affect its binding affinity and biological activity.
The uniqueness of This compound lies in its difluorocyclohexylmethyl group, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[1-[(4,4-difluorocyclohexyl)methyl]piperidin-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24F2N2.ClH/c14-13(15)5-1-12(2-6-13)10-17-7-3-11(9-16)4-8-17;/h11-12H,1-10,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZHNUAAXFKZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2CCC(CC2)CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














